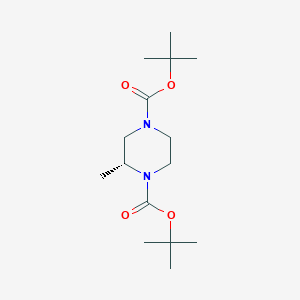

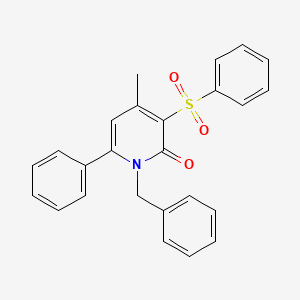

(R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Synthesis and Applications in Medicinal Chemistry

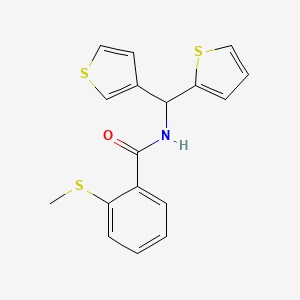

A study by Altenbach et al. (2008) explored the synthesis of 2-aminopyrimidines as ligands for the histamine H4 receptor, indicating the potential of these compounds in therapeutic applications such as anti-inflammatory agents and in pain management. The research highlights the optimization process for enhancing potency, with modifications to the core moieties, including variations similar to the structural framework of (R)-Di-Tert-butyl 2-methylpiperazine-1,4-dicarboxylate (Altenbach et al., 2008).

Chiral Auxiliary and Enantioselective Synthesis

Studer et al. (1995) introduced both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate as chiral auxiliaries in dipeptide synthesis, showcasing its use in preparing enantiomerically pure compounds. This research underscores the versatility of similar compounds in stereoselective synthesis and their role as chiral building blocks (Studer et al., 1995).

Hydroformylation and Synthesis of Amino Acid Derivatives

Kollár and Sándor (1993) reported on the highly stereoselective hydroformylation of a derivative closely related to this compound. This study presents the compound as an intermediate in synthesizing valuable homochiral amino acid derivatives, demonstrating the compound's importance in organic synthesis and the pharmaceutical industry (Kollár & Sándor, 1993).

Polymer Science and Endosomolytic Properties

Ferruti et al. (2000) investigated the synthesis and biological properties of poly(amido-amine)s incorporating 2-methylpiperazine units, revealing their potential as endosomolytic polymers. This application is crucial for drug delivery systems, where efficient escape from endosomal compartments is desired to enhance therapeutic efficacy (Ferruti et al., 2000).

Asymmetric Catalysis and Ligand Development

Imamoto et al. (2012) developed rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups, showing excellent enantioselectivities in asymmetric hydrogenation. This research illustrates the potential of utilizing this compound analogs in catalysis, specifically in creating chiral environments for selective reactions (Imamoto et al., 2012).

properties

IUPAC Name |

ditert-butyl (2R)-2-methylpiperazine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O4/c1-11-10-16(12(18)20-14(2,3)4)8-9-17(11)13(19)21-15(5,6)7/h11H,8-10H2,1-7H3/t11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKNVNIIMKCRIO-LLVKDONJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2727382.png)

![3-(3-chloro-4-methoxyphenyl)-2-cyano-N-[(furan-2-yl)methyl]prop-2-enamide](/img/structure/B2727391.png)

![2-Chloro-1-[4-[[2-(2-methylphenyl)-1,3-thiazol-4-yl]sulfonyl]piperazin-1-yl]propan-1-one](/img/structure/B2727400.png)